Antimony sulfide

Description

Properties

CAS No. |

12627-52-0 |

|---|---|

Molecular Formula |

SSb |

Molecular Weight |

153.83 g/mol |

IUPAC Name |

sulfanylideneantimony |

InChI |

InChI=1S/S.Sb |

InChI Key |

YPMOSINXXHVZIL-UHFFFAOYSA-N |

SMILES |

S=[Sb] |

Canonical SMILES |

S=[Sb] |

Origin of Product |

United States |

Foundational & Exploratory

The Physical Properties of Antimony Sulfide: A Technical Guide for Solar Cell Applications

For Researchers, Scientists, and Photovoltaic Development Professionals

Antimony sulfide (Sb2S3) has emerged as a compelling semiconductor material for next-generation photovoltaic technologies. Its earth-abundant constituents, low toxicity, and favorable optoelectronic properties position it as a promising alternative to conventional thin-film solar cell materials. This technical guide provides an in-depth analysis of the core physical properties of Sb2S3 relevant to its application in solar cells, supported by experimental methodologies and data-driven visualizations.

Core Physical and Optoelectronic Properties

The performance of an Sb2S3-based solar cell is intrinsically linked to the material's fundamental physical properties. A comprehensive understanding of these characteristics is crucial for device design, fabrication, and optimization.

Crystal Structure

This compound crystallizes in an orthorhombic structure, commonly found in its mineral form, stibnite.[1][2][3] This structure consists of (Sb4S6)n ribbons that are held together by weaker van der Waals forces, leading to anisotropic properties.[1] The precise lattice parameters can vary slightly depending on the synthesis method and conditions.

Table 1: Crystal Structure Data for this compound (Stibnite)

| Property | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnma | [3][4] |

| Lattice Parameters | a = 11.229 Å, b = 11.31 Å, c = 3.8389 Å | [3] |

Optoelectronic Properties

The optoelectronic characteristics of Sb2S3 are central to its function as a solar absorber layer. These properties dictate the material's ability to absorb sunlight and convert it into charge carriers.

A key attribute of this compound is its high absorption coefficient, which is on the order of 10^4 to 10^5 cm⁻¹ in the visible light spectrum.[5][6][7] This allows for the use of very thin absorber layers, reducing material consumption and cost. The band gap of Sb2S3 is in a suitable range for single-junction solar cells, though reported values vary based on the fabrication technique and measurement method.[5][6][8][9][10]

Table 2: Key Optoelectronic Properties of this compound

| Property | Value Range | Reference |

| Band Gap (Eg) | 1.6 - 2.4 eV | [8][9] |

| Experimental Band Gap | 1.7 - 1.8 eV | [6][7][9][11] |

| Absorption Coefficient (α) | > 10^4 cm⁻¹ | [6] |

| Refractive Index (n) | ~2.2 - 3.6 | [7][8] |

Charge Transport Properties

The efficiency of charge carrier collection in an Sb2S3 solar cell is governed by the material's charge transport properties, including carrier mobility and diffusion length. The anisotropic crystal structure of Sb2S3 leads to direction-dependent carrier mobility.[12][13]

Table 3: Charge Transport Properties of this compound

| Property | Value Range | Reference |

| Electron Mobility (μe) | >10 cm² V⁻¹ s⁻¹ (isotropic average) | [12] |

| Hole Mobility (μh) | >10 cm² V⁻¹ s⁻¹ (isotropic average) | [12] |

| Carrier Diffusion Length | 30 - 300 nm | [13] |

Defect Properties

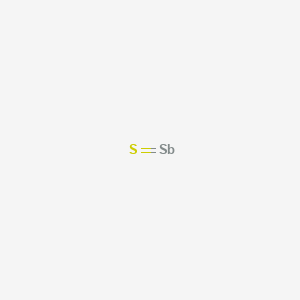

The performance of Sb2S3 solar cells is often limited by the presence of intrinsic point defects, which can act as recombination centers for photogenerated charge carriers.[14][15][16][17] Common defects in Sb2S3 include antimony vacancies (VSb), sulfur vacancies (VS), and antisite defects (SbS and SSb).[18] The concentration and type of these defects are highly dependent on the synthesis conditions, such as the precursor chemistry and annealing environment.[7][15]

Experimental Protocols

The synthesis of high-quality Sb2S3 thin films is a critical step in the fabrication of efficient solar cells. Various deposition techniques have been explored, each with its own advantages and challenges.

Chemical Bath Deposition (CBD)

Chemical bath deposition is a widely used solution-based method for depositing Sb2S3 thin films.[5][6]

Protocol Outline:

-

Substrate Preparation: A substrate, typically fluorine-doped tin oxide (FTO) coated glass, is thoroughly cleaned.

-

Precursor Solution: An aqueous solution is prepared containing an antimony source (e.g., antimony trichloride, SbCl3) and a sulfur source (e.g., sodium thiosulfate, Na2S2O3).

-

Deposition: The cleaned substrate is immersed in the precursor solution, which is maintained at a specific temperature (e.g., 27 °C) for a designated duration.

-

Annealing: The deposited film is then annealed in an inert atmosphere (e.g., nitrogen or argon) at temperatures typically ranging from 300 to 400 °C to improve crystallinity and remove impurities.

Spin Coating

Spin coating offers a simple and rapid method for depositing Sb2S3 films from a precursor solution.[19]

Protocol Outline:

-

Precursor Solution: A solution is prepared by dissolving an antimony source (e.g., antimony chloride) and a sulfur source (e.g., thiourea) in a suitable solvent.[19]

-

Deposition: A small amount of the precursor solution is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly across the surface.

-

Drying and Annealing: The coated substrate is dried to remove the solvent and then annealed at an elevated temperature to induce the formation of crystalline Sb2S3.

Thermal Evaporation

Thermal evaporation is a physical vapor deposition technique that allows for good control over film thickness and purity.[20][21]

Protocol Outline:

-

Source Material: High-purity Sb2S3 powder is placed in a crucible within a vacuum chamber.

-

Deposition: The chamber is evacuated to a high vacuum. The crucible is then heated, causing the Sb2S3 to sublimate. The vaporized material travels and deposits onto a heated substrate.

-

Annealing: A post-deposition annealing step is often performed to enhance the crystallinity of the film.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in Sb2S3 solar cell research, the following diagrams are provided.

Caption: A generalized experimental workflow for the fabrication of a planar Sb2S3 solar cell.

Caption: Logical relationship between synthesis parameters, physical properties, and solar cell performance.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Stibnite - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digikogu.taltech.ee [digikogu.taltech.ee]

- 7. Sb2S3 Thin-Film Solar Cells Fabricated from an Antimony Ethyl Xanthate Based Precursor in Air - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Defect properties of Sb2Se3 thin film solar cells and bulk crystals | Semantic Scholar [semanticscholar.org]

- 15. communities.springernature.com [communities.springernature.com]

- 16. Unraveling the influence of interface defects on antimony trisulfide solar cells [cdn.sciengine.com]

- 17. Defect engineering in antimony selenide thin film solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of efficient protocols for the construction of solution-processed antimony sulphide solid-state solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Calculation and Measurement of the Antimony Sulfide (Sb₂S₃) Band Gap

Audience: Researchers, Scientists, and Materials Development Professionals

Antimony sulfide (Sb₂S₃), or stibnite, is an earth-abundant semiconductor material garnering significant interest for applications in photovoltaics, photodetectors, and thermoelectric devices.[1][2] Its suitability for these applications is critically dependent on its electronic band gap (Eg), which dictates its optical absorption and electrical conductivity. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the band gap of Sb₂S₃, summarizes key quantitative data, and outlines factors that influence its value.

Theoretical Calculation of the Sb₂S₃ Band Gap

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and band gap of materials like Sb₂S₃. The accuracy of these predictions is highly dependent on the chosen exchange-correlation functional.

Core Methodology: Density Functional Theory (DFT) DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Sb₂S₃, DFT calculations are employed to solve the Kohn-Sham equations, yielding the material's band structure, from which the band gap can be directly determined.

Several computational studies have been conducted on Sb₂S₃, often utilizing the full-potential linearized augmented plane wave (FP-LAPW) method.[3] The choice of the exchange-correlation functional is crucial. For instance, the Engel-Vosko generalized gradient approximation (EV-GGA) has been shown to provide accurate band gap values for Sb₂S₃ that are in close agreement with experimental results.[3] In contrast, standard GGA functionals like PBE are known to underestimate the band gap of semiconductors. More advanced hybrid functionals, such as HSE06, can offer improved accuracy.[1]

Due to the presence of the heavy element antimony (Sb), spin-orbit coupling (SOC) can have a non-negligible effect on the electronic structure. Including SOC in calculations can slightly alter the calculated band gap value, often bringing it into closer alignment with experimental data.[3] For Sb₂S₃, the inclusion of SOC was found to change the direct band gap from 1.60 eV to 1.64 eV in one study.[3]

Summary of Theoretical Band Gap Data

The following table summarizes band gap values for Sb₂S₃ obtained through various theoretical approaches.

| Calculation Method | Spin-Orbit Coupling (SOC) | Band Gap Type | Calculated Value (eV) | Reference |

| DFT / FP-LAPW (EV-GGA) | Without SOC | Direct | 1.60 | [3] |

| DFT / FP-LAPW (EV-GGA) | With SOC | Direct | 1.64 | [3] |

| DFT / FP-LAPW (EV-GGA) | Without SOC | Indirect | 1.661 (Bulk) | |

| DFT (LDA) | Not Specified | - | 1.012 | [4] |

| DFT (TB-mBJ) | Not Specified | Direct | 1.546 | [5] |

| DFT (HSE06) | Not Specified | Indirect | 1.55 (at ambient P) | [1][6] |

| DFT (HSE06) | Not Specified | Direct | 1.35 (at 5.2 GPa) | [1][6] |

| First-Principles (Amorphous to Crystalline Transition) | Not Specified | - | 0.71 | [7] |

Experimental Measurement of the Sb₂S₃ Band Gap

The experimental determination of the band gap is crucial for validating theoretical models and for characterizing synthesized materials. The most common technique is UV-Visible (UV-Vis) spectroscopy, complemented by methods like X-ray Photoelectron Spectroscopy (XPS).

Key Experimental Techniques

-

UV-Visible Spectroscopy: This is the most prevalent method for determining the optical band gap. It measures the absorption, transmission, or reflectance of light as a function of wavelength. The absorption edge in the spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band. The nature of the band gap (direct or indirect) is determined by analyzing the absorption data using a Tauc plot.[8][9]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material by X-ray bombardment.[10] While it does not directly measure the band gap, it can determine the energy of the valence band maximum relative to the Fermi level, providing critical information for constructing a complete energy band diagram.[11]

Experimental Protocol: Band Gap Determination via UV-Vis Spectroscopy

This protocol outlines the standard procedure for measuring the band gap of an Sb₂S₃ thin film.

-

Sample Preparation:

-

Synthesize and deposit a thin film of Sb₂S₃ onto a transparent substrate (e.g., glass, FTO-coated glass).[2][12] Various methods can be used, including chemical bath deposition (CBD), spray pyrolysis, or thermal evaporation.[2][12]

-

If necessary, anneal the film to induce crystallinity, as the band gap differs between amorphous and crystalline states.[2][13]

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer's lamp source and allow it to stabilize for at least 15 minutes.[9]

-

Place a reference sample (the transparent substrate without the Sb₂S₃ film) into the spectrophotometer.

-

Collect a baseline spectrum to account for the substrate's absorption and reflection characteristics.[9]

-

Replace the reference with the Sb₂S₃ sample and collect its transmission and/or reflection spectrum over a suitable wavelength range (e.g., 300-1200 nm).

-

-

Data Analysis (Tauc Plot Method):

-

Convert the measured transmittance (T) and reflectance (R) data into the absorption coefficient (α). For a film of thickness d, the relation is often approximated as: α = (1/d) * ln((1-R)² / T).

-

Convert the photon wavelength (λ) in nm to photon energy (hν) in eV using the formula: hν (eV) = 1240 / λ (nm).

-

The relationship between the absorption coefficient and photon energy is given by the Tauc equation: (αhν)γ = A(hν - Eg), where A is a constant.

-

The exponent γ depends on the nature of the electronic transition:

-

γ = 2 for a direct allowed transition.

-

γ = 1/2 for an indirect allowed transition.

-

-

Plot (αhν)γ versus hν for both γ=2 and γ=1/2. First-principles calculations suggest that while the indirect transition is energetically most favorable in crystalline Sb₂S₃, the direct transition is often dominant.[8]

-

Extrapolate the linear portion of the resulting plot to the x-axis (where (αhν)γ = 0). The x-intercept gives the value of the optical band gap, Eg.[9]

-

Summary of Experimental Band Gap Data

The measured band gap of Sb₂S₃ is highly sensitive to its physical form, crystallinity, and synthesis conditions.

| Material Form / State | Measurement Technique | Band Gap Type | Measured Value (eV) | Reference(s) |

| Crystalline (Bulk/Thin Film) | UV-Vis Spectroscopy | Direct | 1.7 - 1.8 | [1][10] |

| Crystalline Nanoparticles | UV-Vis Spectroscopy | - | 1.71 ± 0.03 | [8] |

| Crystalline Thin Film (Annealed) | UV-Vis Spectroscopy | Direct | 1.42 - 1.65 | [2] |

| Amorphous Thin Film | UV-Vis Spectroscopy | Direct | 1.7 - 2.7 | [2] |

| Amorphous Nanoparticles | UV-Vis Spectroscopy | - | 2.01 - 2.18 | [8] |

| As-deposited Film (Amorphous) | UV-Vis Spectroscopy | - | 2.2 | [14] |

| Annealed Film (Crystalline) | UV-Vis Spectroscopy | - | 1.65 | [14] |

| Sn-doped Thin Film | UV-Vis Spectroscopy | Direct | 1.45 - 1.80 | [15] |

| Under High Pressure (15 GPa) | UV-Vis Spectroscopy | - | 0.68 | [1][6] |

Workflow for Sb₂S₃ Band Gap Determination

The process of determining the band gap of Sb₂S₃ involves a coordinated effort between theoretical prediction and experimental validation. The following diagram illustrates this logical workflow.

Caption: Logical workflow for Sb₂S₃ band gap determination.

Factors Influencing the Sb₂S₃ Band Gap

The wide range of reported band gap values for Sb₂S₃ can be attributed to several key factors:

-

Crystallinity: Amorphous Sb₂S₃ consistently exhibits a wider band gap (2.0-2.7 eV) than its crystalline (stibnite) counterpart (1.4-1.8 eV).[2][8] The transition from an amorphous to a crystalline state upon annealing leads to a significant reduction in the band gap.[13][14]

-

Synthesis Method and Stoichiometry: The deposition technique (e.g., chemical bath deposition, spray pyrolysis, thermal evaporation) and process parameters can influence the film's morphology, grain size, and S/Sb ratio, all of which affect the final band gap value.[2]

-

Quantum Confinement: In Sb₂S₃ nanoparticles, the band gap can be tuned by controlling the particle size, a phenomenon known as the quantum confinement effect. However, for Sb₂S₃, the primary change in the optical gap for amorphous particles is often attributed to electronic relaxation effects during synthesis rather than quantum confinement alone.[8]

-

External Pressure: Applying external pressure can significantly engineer the band gap. For Sb₂S₃, the band gap decreases with increasing pressure, reducing from 1.73 eV at ambient pressure to 0.68 eV at 15 GPa.[1][6] This is due to the compression of the lattice and increased overlap of atomic orbitals.[1]

References

- 1. zhangdongzhou.github.io [zhangdongzhou.github.io]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Revealing the formation mechanism and band gap tuning of Sb2S3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. dspace.lu.lv [dspace.lu.lv]

- 11. researchgate.net [researchgate.net]

- 12. digikogu.taltech.ee [digikogu.taltech.ee]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Low-temperature synthesis and characterization of Sn-doped Sb2S3 thin film for solar cell applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Synthesis of Antimony Sulfide Nanoparticles: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of the synthesis of antimony sulfide (Sb2S3) nanoparticles, tailored for researchers, scientists, and professionals in drug development. It details accessible synthesis methodologies, presents key quantitative data in a structured format, and offers visual representations of experimental workflows.

Introduction to this compound Nanoparticles

This compound (Sb2S3) is a promising semiconductor material with a tunable bandgap and unique optoelectronic properties. In its nanoparticle form, Sb2S3 exhibits quantum confinement effects, leading to a blue shift in its optical absorption and a higher bandgap compared to its bulk counterpart. These properties make Sb2S3 nanoparticles attractive for a variety of applications, including solar cells, photodetectors, and as anode materials in lithium-ion and sodium-ion batteries. This guide focuses on several common and beginner-friendly methods for synthesizing Sb2S3 nanoparticles: hydrothermal, solvothermal, and chemical bath deposition.

Synthesis Methodologies: A Comparative Overview

Several techniques have been developed for the synthesis of Sb2S3 nanoparticles, each with its own set of advantages and challenges. The choice of method often depends on the desired morphology, size, and crystallinity of the nanoparticles.

| Synthesis Method | Description | Advantages | Disadvantages |

| Hydrothermal | A chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. | Good control over crystal growth, can produce highly crystalline nanoparticles. | Requires high temperatures and pressures, longer reaction times. |

| Solvothermal | Similar to the hydrothermal method, but uses an organic solvent instead of water. | Can produce a variety of morphologies, good for synthesizing nanoparticles that are not stable in water. | Solvents can be toxic and expensive, requires high temperatures. |

| Chemical Bath Deposition (CBD) | A simple method where a substrate is immersed in a solution containing the precursors, and the nanoparticles are deposited on the substrate through a chemical reaction. | Simple, low-cost, suitable for large-area deposition. | Can result in amorphous or poorly crystalline films, difficult to control nanoparticle size. |

| Hot-Injection | Involves the rapid injection of a precursor solution into a hot solvent, leading to the nucleation and growth of nanoparticles. | Excellent control over nanoparticle size and size distribution, can produce highly monodisperse nanoparticles. | Requires inert atmosphere, can be complex to set up. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of Sb2S3 nanoparticles using the hydrothermal, solvothermal, and chemical bath deposition methods.

Hydrothermal Synthesis of Sb2S3 Nanorods

This protocol is adapted from a method that utilizes antimony trichloride and sodium thiosulfate as precursors to produce Sb2S3 nanorods.

Materials:

-

Antimony trichloride (SbCl3)

-

Sodium thiosulfate (Na2S2O3·5H2O)

-

Distilled water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific molar amount of SbCl3 in a small amount of acetone.

-

In a separate beaker, dissolve a corresponding molar amount of Na2S2O3·5H2O in distilled water.

-

-

Reaction Mixture:

-

Slowly add the SbCl3 solution to the sodium thiosulfate solution while stirring continuously to form a clear and homogeneous solution.

-

-

Hydrothermal Reaction:

-

Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180°C for 24 hours.

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by filtration.

-

-

Purification:

-

Wash the collected product several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60°C for several hours.

-

Experimental Workflow: Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of Sb2S3 nanorods.

Solvothermal Synthesis of Sb2S3 Nanoparticles

This protocol outlines a general solvothermal approach for producing Sb2S3 nanoparticles.

Materials:

-

Antimony(III) chloride (SbCl3)

-

Thiourea (CH4N2S)

-

Ethylene glycol

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specified amount of SbCl3 in ethylene glycol with stirring.

-

In a separate container, dissolve a stoichiometric amount of thiourea in ethylene glycol.

-

-

Reaction Mixture:

-

Add the thiourea solution to the SbCl3 solution under continuous stirring.

-

-

Solvothermal Reaction:

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Seal and heat the autoclave to a temperature between 160°C and 200°C for 12 to 24 hours.

-

-

Cooling and Collection:

-

After the reaction, let the autoclave cool to room temperature.

-

Collect the resulting precipitate by centrifugation or filtration.

-

-

Purification:

-

Wash the product repeatedly with absolute ethanol to remove any residual solvent and unreacted precursors.

-

-

Drying:

-

Dry the purified Sb2S3 nanoparticles in a vacuum oven at a low temperature (e.g., 50°C).

-

Experimental Workflow: Solvothermal Synthesis

Caption: Workflow for the solvothermal synthesis of Sb2S3 nanoparticles.

Chemical Bath Deposition of Sb2S3 Nanosphere Layer

This protocol describes the deposition of an amorphous Sb2S3 nanosphere layer onto a glass substrate.

Materials:

-

Antimony chloride (SbCl3)

-

Sodium thiosulfate (Na2S2O3·5H2O)

-

Acetone

-

Distilled water

-

Glass substrates

Procedure:

-

Substrate Cleaning:

-

Clean the glass substrates by sonicating them in acetone, ethyl alcohol, and distilled water sequentially for 20 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

-

Precursor Solution Preparation:

-

Dissolve SbCl3 in acetone.

-

Prepare a 1 M aqueous solution of sodium thiosulfate.

-

-

Reaction Bath:

-

Drop the SbCl3 solution into the sodium thiosulfate solution with continuous stirring to obtain a clear and homogeneous solution.

-

-

Deposition:

-

Vertically immerse the cleaned substrates into the reaction bath.

-

Maintain the bath at a low temperature and a pH of 6.

-

After about 10 minutes, the solution will turn orange-yellow, and an Sb2S3 layer will form on the substrate surface.

-

-

Washing:

-

Remove the coated substrates from the bath and wash them several times with distilled water to remove any residual precipitates.

-

-

Drying:

-

Dry the substrates in a controlled environment.

-

Experimental Workflow: Chemical Bath Deposition

Caption: Workflow for the chemical bath deposition of an Sb2S3 layer.

Quantitative Data Summary

The properties of the synthesized Sb2S3 nanoparticles are highly dependent on the synthesis method and reaction parameters. The following tables summarize typical quantitative data obtained from different synthesis approaches.

Table 1: Morphological and Structural Properties

| Synthesis Method | Morphology | Typical Size | Crystal Phase |

| Hydrothermal | Nanorods | Diameter: 70-140 nm, Length: up to 3 µm | Orthorhombic |

| Hydrothermal | Nanorods | Width: 30–160 nm, Length: up to 6 μm | Orthorhombic |

| Solvothermal | Varies (nanorods, nanospheres) | Dependent on parameters | Orthorhombic |

| Chemical Bath Deposition | Nanospheres | Sub-microspheres | Amorphous |

| Hot-Injection | Spherical nanoparticles | 33 ± 5 nm | Amorphous, transforms to crystalline with time |

Table 2: Optical and Electronic Properties

| Synthesis Method | Reported Bandgap (eV) | Notes |

| Hydrothermal | ~2.82 | Significant blue shift from bulk |

| Hydrothermal | 3.29 | Considerable blue shift |

| Chemical Bath Deposition | ~2.53 | For amorphous layers |

| Hot-Injection | Varies with reaction time | Can be tuned |

Characterization of Sb2S3 Nanoparticles

To analyze the properties of the synthesized Sb2S3 nanoparticles, a suite of characterization techniques is employed:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the nanoparticles.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, size, and shape of the nanoparticles and their agglomerates.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of individual nanoparticles, revealing their size, shape, and internal structure.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the synthesized material.

-

UV-Vis Spectroscopy: To measure the optical absorption properties and determine the bandgap of the nanoparticles.

-

Raman Spectroscopy: To investigate the vibrational modes and confirm the phase of the Sb2S3 material.

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, each offering distinct advantages in controlling the material's properties. For beginners, the hydrothermal and chemical bath deposition methods are particularly accessible due to their relatively simple procedures and use of common laboratory equipment. By carefully controlling the synthesis parameters such as precursor concentration, temperature, and reaction time, it is possible to tailor the size, morphology, and optical properties of Sb2S3 nanoparticles for specific applications in fields ranging from electronics to biomedicine. This guide provides a foundational understanding and practical protocols to enable researchers to embark on the synthesis and exploration of these versatile nanomaterials.

In-Depth Technical Guide to the Thermal Stability and Decomposition of Antimony Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of antimony sulfide (Sb₂S₃). Understanding the thermal behavior of Sb₂S₃ is critical for its application in various fields, including electronics, pyrotechnics, and potentially in the development of therapeutic and diagnostic agents where thermal processing or stability at physiological temperatures is a factor. This document outlines the decomposition mechanisms under different atmospheric conditions, summarizes key quantitative data, and details the experimental protocols used for thermal analysis.

Thermal Stability and Decomposition Overview

This compound's thermal stability is highly dependent on the surrounding atmosphere. In an inert (non-oxidizing) environment, it exhibits significantly higher stability compared to an oxidizing environment like air.

Behavior in an Inert Atmosphere (e.g., Nitrogen, Argon)

Under an inert atmosphere, antimony trisulfide (Sb₂S₃) is thermally stable up to 575°C.[1][2] The primary thermal events are melting and subsequent volatilization. The melting point of Sb₂S₃ is approximately 550°C.[3] At temperatures exceeding its melting point, specifically between 590°C and 810°C, the material begins to volatilize (sublimate), leading to a significant loss of mass.[4][5]

Behavior in an Oxidizing Atmosphere (e.g., Air)

In the presence of air, the thermal stability of Sb₂S₃ is considerably lower. It is stable only up to 300°C.[1][2] Above this temperature, a multi-stage oxidative decomposition process begins.

-

Initial Oxidation: The first stage of decomposition occurs above 300°C, where Sb₂S₃ is oxidized to form cubic antimony trioxide (Sb₂O₃) and sulfur dioxide (SO₂) gas.[1][2][6][7][8] This reaction is exothermic and results in a mass loss due to the release of SO₂.

-

Secondary Oxidation: At temperatures exceeding 600°C, the initially formed antimony trioxide undergoes further oxidation to yield antimony tetroxide (Sb₂O₄).[1][2][9] This is the final solid product observed in many thermal analysis experiments conducted in an air atmosphere.[4][9]

When heated in air, crystalline this compound can burn with a blue flame, producing highly toxic fumes of sulfur and antimony oxides.[3][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the thermal decomposition of Sb₂S₃ as reported in the literature.

Table 1: Thermal Stability and Decomposition Temperatures

| Atmosphere | Event | Temperature (°C) | Reference |

| Inert (Nitrogen) | Thermally Stable Up To | 575 | [1][2] |

| Inert (Nitrogen) | Melting Point | 550 | [3] |

| Inert (Argon) | Onset of Volatilization | 590 | [4][5] |

| Oxidizing (Air) | Oxidatively Stable Up To | 300 | [1][2] |

| Oxidizing (Air) | Onset of Oxidation to Sb₂O₃ | > 300 | [1][2] |

| Oxidizing (Air) | Oxidation to Sb₂O₄ | > 600 | [1][2][9] |

Table 2: Kinetic and Thermodynamic Data

| Parameter | Value | Method / Conditions | Reference |

| Apparent Activation Energy (E) | 189.72 kJ·mol⁻¹ | Ozawa-Flynn-Wall, Kissinger, Coats-Redfern (Roasting with ZnO) | [11] |

| Crystallization Activation Energy | 2.0 eV | Laser Irradiation | [12] |

Experimental Protocols

The characterization of the thermal properties of Sb₂S₃ is primarily conducted using a suite of thermal analysis techniques.

Core Thermal Analysis Techniques

-

Thermogravimetric Analysis (TGA): TGA is used to measure the change in mass of a sample as a function of temperature or time. For Sb₂S₃ analysis, typical experimental parameters involve sample sizes of 20-25 mg placed in platinum pans.[1] The analysis is performed under a dynamic atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 200 ml/min) to ensure a controlled environment.[1] TGA is crucial for identifying the onset temperatures of oxidation and volatilization by detecting mass loss.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): DSC and DTA are used to detect exothermic and endothermic transitions. These techniques can identify melting points, crystallization events, and the exothermic nature of oxidative decomposition. For Sb₂S₃, sample sizes typically range from 3 to 8 mg.[1][13] The experiments are run on thermal analysis systems like the Dupont 2100 under controlled atmospheres.[1]

Evolved Gas and Solid Residue Analysis

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): To identify the gaseous byproducts of decomposition, the thermal analysis instrument is often coupled with a mass spectrometer. This allows for the real-time detection of evolved species, such as SO₂ during oxidation in air.[4][9]

-

X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR): To identify the solid-state products after decomposition, the residues from TGA/DSC experiments are analyzed using techniques like XRD and FTIR. These methods are essential for confirming the crystalline phases of the resulting antimony oxides, such as cubic Sb₂O₃ and Sb₂O₄.[1]

Visualized Workflows and Decomposition Pathways

The following diagrams illustrate the experimental workflow and chemical pathways described in this guide.

Caption: General experimental workflow for thermal analysis of Sb₂S₃.

Caption: Thermal behavior of Sb₂S₃ in an inert atmosphere.

Caption: Oxidative decomposition pathway of Sb₂S₃ in air.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ANTIMONY(III) SULFIDE | 1345-04-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimony - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Sb2S3) | S3Sb2 | CID 16685273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interlaboratory study on Sb2S3 interplay between structure, dielectric function, and amorphous-to-crystalline phase change for photonics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Potential: An In-depth Technical Guide to the Electronic and Optical Properties of Sb2S3 Thin Films

For Researchers, Scientists, and Drug Development Professionals

Antimony trisulfide (Sb2S3) thin films are emerging as a highly promising class of materials in the field of optoelectronics. Their unique electronic and optical characteristics, coupled with the earth-abundance and low toxicity of their constituent elements, position them as a compelling alternative to traditional semiconductor materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of Sb2S3 thin films, offering a valuable resource for researchers and scientists.

Core Properties: A Quantitative Overview

The electronic and optical properties of Sb2S3 thin films are intricately linked to their synthesis method and post-deposition processing, such as annealing. The following tables summarize key quantitative data reported in the literature, offering a comparative look at how different fabrication and treatment parameters influence the material's performance.

Table 1: Electronic Properties of Sb2S3 Thin Films

| Deposition Method | Annealing Temperature (°C) | Conductivity Type | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) |

| Physical Vapor Deposition | 300 (N₂ atmosphere) | p-type | 3.9 x 10⁵ | 1.25 x 10¹² | 18.11 |

| Chemical Bath Deposition | 300 (Ar atmosphere) | p-type | 2.0 x 10⁵ | - | - |

| Chemical Bath Deposition (Cu-doped) | 300 (Ar atmosphere) | p-type | 0.2 x 10⁴ | - | - |

| Chemical Bath Deposition | Room Temperature | - | 4.2 x 10⁸ | - | - |

| Atmospheric Pressure CVD | - | - | - | - | - |

| Electrodeposition (Ru-doped) | - | n-type | 0.5 x 10⁵ | 4.59 x 10¹⁷ | 2.49 |

Note: '-' indicates data not reported in the cited sources.

Table 2: Optical Properties of Sb2S3 Thin Films

| Deposition Method | Phase | Band Gap (eV) | Absorption Coefficient (cm⁻¹) | Refractive Index (n) | Extinction Coefficient (k) | Urbach Energy (eV) |

| Thermal Evaporation | Amorphous | 2.12 | > 10⁴ | - | - | - |

| Thermal Evaporation | Polycrystalline (annealed ≥ 200°C) | 1.70 - 1.91 | > 10⁴ | - | - | - |

| Chemical Bath Deposition | Amorphous | 2.20 | > 10⁴ | - | - | - |

| Chemical Bath Deposition | Polycrystalline (annealed) | 1.60 - 1.85 | > 10⁴ | - | - | - |

| Hydrothermal | Polycrystalline (annealed at 450°C) | 1.7 - 2.1 | - | - | - | - |

| Sputtering | Amorphous | 2.24 | 1.8 x 10⁵ (at 450 nm) | > 2.2 | - | - |

| Sputtering | Crystalline | 1.73 | 7.5 x 10⁴ (at 550 nm) | > 2.2 | - | - |

| Thermal Evaporation | As-deposited | - | - | - | - | 0.05935 |

| Thermal Evaporation | Annealed at 275°C | - | - | - | - | 0.04978 |

Note: '-' indicates data not reported in the cited sources. The refractive index and extinction coefficient are wavelength-dependent.

Experimental Protocols: A Methodological Deep Dive

The characterization of Sb2S3 thin films relies on a suite of analytical techniques to probe their structural, electronic, and optical properties. Below are detailed methodologies for key experiments.

Structural and Morphological Characterization

a) X-Ray Diffraction (XRD)

-

Objective: To determine the crystal structure (amorphous or crystalline), identify crystalline phases (e.g., orthorhombic stibnite), and estimate crystallite size.

-

Methodology:

-

Sample Preparation: The Sb2S3 thin film on its substrate is mounted on the XRD sample holder.

-

Instrumentation: A diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Scan Mode: For thin films, Grazing Incidence XRD (GIXRD) is often employed to maximize the signal from the film and minimize substrate diffraction. The incident angle is fixed at a low value (e.g., 1-2°).

-

Data Collection: The detector scans a range of 2θ angles (e.g., 20° to 60°) to record the diffraction pattern.

-

Data Analysis: The resulting diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal structure and phases. Peak broadening can be used to estimate the crystallite size using the Scherrer equation.

-

b) Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX)

-

Objective: To visualize the surface morphology, grain size, and elemental composition of the thin film.

-

Methodology:

-

Sample Preparation: A small piece of the coated substrate is mounted on an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be applied to non-conductive samples to prevent charging.

-

SEM Imaging: The sample is introduced into the SEM chamber, and a high-energy electron beam is scanned across the surface. Secondary electrons or backscattered electrons are detected to generate a high-resolution image of the surface topography.

-

EDAX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDAX detector measures the energy of these X-rays to identify the elements present and their relative abundance, confirming the stoichiometry of the Sb2S3 film.

-

Optical Property Characterization

a) UV-Vis Spectroscopy

-

Objective: To measure the optical absorbance and transmittance of the thin film and to determine its optical band gap.

-

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The thin film on a transparent substrate is placed in the sample beam path, and a bare substrate is placed in the reference beam path. The absorbance and transmittance are measured over a specific wavelength range (e.g., 300-1100 nm).

-

Data Analysis: The absorption coefficient (α) is calculated from the absorbance data. The optical band gap (Eg) is determined by plotting (αhν)² versus photon energy (hν) for a direct band gap semiconductor, or (αhν)¹/² versus hν for an indirect band gap, and extrapolating the linear portion of the curve to the energy axis.

-

Electronic Property Characterization

a) Hall Effect Measurement

-

Objective: To determine the conductivity type (p-type or n-type), carrier concentration, mobility, and resistivity of the thin film.

-

Methodology:

-

Sample Preparation: A four-point probe configuration is established on the surface of the thin film. The van der Pauw method is commonly used for thin films of arbitrary shape.

-

Instrumentation: A Hall effect measurement system consisting of a current source, a voltmeter, and a magnetic field source is used.

-

Measurement:

-

A constant current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two contacts. This is repeated for different contact configurations to determine the sheet resistance.

-

A magnetic field (B) is applied perpendicular to the film surface. A current is passed through two opposite contacts, and the Hall voltage (VH) is measured across the other two contacts.

-

-

Data Analysis: The Hall coefficient (RH), carrier concentration (n or p), and Hall mobility (μH) are calculated from the measured values of current, voltage, magnetic field, and film thickness. The sign of the Hall coefficient indicates the conductivity type.

-

Visualizing Relationships and Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships between synthesis parameters and the properties of Sb2S3 thin films.

solubility of antimony sulfide in different solvents

An In-depth Technical Guide to the Solubility of Antimony Sulfide in Various Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony (III) sulfide (Sb₂S₃) and antimony (V) sulfide (Sb₂S₅). The document details their solubility in a range of aqueous and organic solvents, outlines experimental protocols for solubility determination, and illustrates key chemical pathways.

Introduction

Antimony sulfides, primarily antimony (III) sulfide (stibnite) and antimony (V) sulfide, are inorganic compounds with a long history of use, ranging from traditional medicine to modern applications in semiconductors, flame retardants, and friction materials.[1] In the context of research and drug development, understanding the solubility of these compounds is critical for formulation, delivery, toxicological assessments, and the development of novel therapeutic agents. This guide synthesizes available data to provide a detailed reference on their solubility behavior.

Physicochemical Properties

Antimony (III) sulfide (Sb₂S₃) is found naturally as the grey-black crystalline mineral stibnite or as a red-orange amorphous powder.[1][2] Antimony (V) sulfide (Sb₂S₅) is typically an orange-yellow or reddish amorphous powder.[3] It is considered a nonstoichiometric compound and its preparations may contain free sulfur.[3][4]

Solubility of Antimony (III) Sulfide (Sb₂S₃)

The solubility of Sb₂S₃ is highly dependent on the nature of the solvent, pH, and the presence of complexing agents.

Aqueous Solvents

Sb₂S₃ is generally considered insoluble in water. Quantitative data indicates a very low solubility.

Acidic Solutions

Sb₂S₃ shows significant solubility in concentrated acids, particularly hydrochloric acid. The dissolution in dilute acids is negligible.[5] Oxidizing acids can also dissolve low-valence sulfides like Sb₂S₃. The reaction with acids can liberate toxic hydrogen sulfide (H₂S) gas.[5]

Alkaline Solutions

Sb₂S₃ is soluble in alkaline solutions, such as sodium hydroxide (NaOH) and alkali metal carbonates.[5] Its solubility is particularly enhanced in alkaline sulfide solutions (e.g., Na₂S, (NH₄)₂S, K₂S), where it forms various soluble thioantimonate(III) complexes.[1][5] In the absence of air, it forms the thioantimonate(III) ion.[6] The dissolution kinetics in a mixture of Na₂S and NaOH have been shown to be controlled by diffusion through an ash layer.

Organic Solvents

Quantitative solubility data for Sb₂S₃ in common organic solvents is limited. It is reported to be soluble in ethanol.[2][5] A study involving phosphonium-based ionic liquids, [P₆₆₆₁₄]Cl and [P₆₆₆₁₄][OAc], demonstrated a solubility of less than 1 wt% at 100 °C. In that study, ethanol and dichloromethane were used as anti-solvents to precipitate amorphous Sb₂S₃, suggesting low solubility in these solvents.

Solubility of Antimony (V) Sulfide (Sb₂S₅)

Information on the solubility of Sb₂S₅ is less extensive than for Sb₂S₃.

Aqueous and Acidic Solutions

Like its trivalent counterpart, Sb₂S₅ is insoluble in water.[3][4] It is soluble in concentrated hydrochloric acid, a reaction that also produces hydrogen sulfide.[3][4]

Alkaline Solutions

Sb₂S₅ is soluble in caustic alkalies (e.g., NaOH) and alkaline sulfide solutions like ammonium hydrosulfide.[3][4]

Organic Solvents

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for antimony (III) sulfide and antimony (V) sulfide.

Table 1: Solubility of Antimony (III) Sulfide (Sb₂S₃)

| Solvent System | Temperature (°C) | Solubility | Notes |

| Water (H₂O) | 18 | 1.7 mg/L (0.00017 g/100 mL) | Practically insoluble.[1][5] |

| Acetic Acid (CH₃COOH) | Not specified | Insoluble | |

| Hydrochloric Acid (HCl) | Not specified | Soluble (in concentrated HCl) | Insoluble in dilute HCl.[5] |

| Alkaline Solutions (e.g., NaOH) | Hot | Soluble | Dissolves in hot alkali carbonate solutions.[5] |

| Alkaline Sulfide Solutions (e.g., Na₂S) | Not specified | Soluble | Forms thioantimonate(III) complexes.[1] |

| Ethanol (C₂H₅OH) | Not specified | Soluble | [2][5] |

| Ionic Liquid ([P₆₆₆₁₄]Cl) | 100 | < 1 wt% | |

| Ionic Liquid ([P₆₆₆₁₄][OAc]) | 100 | < 1 wt% |

Table 2: Solubility of Antimony (V) Sulfide (Sb₂S₅)

| Solvent System | Temperature (°C) | Solubility | Notes |

| Water (H₂O) | Not specified | Insoluble | [3][4] |

| Hydrochloric Acid (HCl) | Not specified | Soluble | Evolves H₂S upon dissolution.[3][4] |

| Alkaline Solutions (e.g., NaOH) | Not specified | Soluble | [3][4] |

| Ammonium Hydrosulfide ((NH₄)HS) | Not specified | Soluble | [3] |

| Alcohol (e.g., Ethanol) | Not specified | Insoluble | [3] |

Key Chemical Pathways and Relationships

The dissolution of this compound, particularly in alkaline sulfide media, is not a simple process but involves the formation of complex ions.

Dissolution of Sb₂S₃ in Alkaline Sulfide Solution

In alkaline sulfide solutions, Sb₂S₃ dissolves to form various thioantimonate species. This process is crucial for the hydrometallurgical extraction of antimony and is a key consideration in its environmental mobility. The presence of additional sulfur can lead to the formation of mixed-valence antimony-sulfur complexes.

Caption: Dissolution of Sb₂S₃ in alkaline sulfide media.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. The following protocols provide standardized methods for quantifying the solubility of this compound.

Protocol 1: Gravimetric Determination of Solubility

This method is suitable for determining solubility in solvents where the this compound is the only non-volatile component.

Methodology:

-

Preparation: Add an excess amount of finely powdered this compound to a known volume (e.g., 50 mL) of the chosen solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a thermostatically controlled water bath are recommended.

-

Phase Separation: Allow the mixture to settle. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette fitted with a filter (e.g., a cotton or glass wool plug, or a syringe filter) to prevent transfer of solid particles.

-

Evaporation: Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

-

Drying: Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 100-110 °C) until a constant weight is achieved.

-

Calculation: The solubility is calculated as follows:

-

Weight of dissolved Sb₂S₃ = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL) = (Weight of dissolved Sb₂S₃ / Volume of supernatant taken) x 100

-

Protocol 2: Instrumental Analysis of Saturated Solution

This method is more versatile and is preferred for complex solvent systems or when high accuracy is required.

Methodology:

-

Equilibration & Separation: Follow steps 1-3 from Protocol 1 to prepare a saturated solution and separate the liquid phase.

-

Dilution: Accurately dilute the known volume of the filtered supernatant with an appropriate solvent (e.g., dilute acid for aqueous samples) to a concentration within the working range of the analytical instrument.

-

Analysis: Determine the concentration of antimony in the diluted solution using a calibrated analytical technique such as:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is suitable for trace-level solubility.

-

Atomic Absorption Spectroscopy (AAS): A robust and widely available technique for metal quantification.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result gives the solubility of the compound in the solvent at the specified temperature.

Experimental Workflow Visualization

The general process for determining solubility can be visualized as a clear workflow.

Caption: Workflow for solubility determination.

Conclusion

The solubility of antimony sulfides is highly dependent on the chemical environment. While generally insoluble in water and non-polar organic solvents, their solubility increases significantly in concentrated acids and, most notably, in alkaline sulfide solutions due to the formation of thio-complexes. This guide provides foundational data and methodologies for researchers working with these compounds. Further research is warranted to establish a more comprehensive quantitative database of their solubility in a wider array of organic solvents, which would be invaluable for pharmaceutical and materials science applications.

References

- 1. Antimony trisulfide - Wikipedia [en.wikipedia.org]

- 2. Antimony Trioxide and Antimony Trisulfide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ANTIMONY PENTASULFIDE | 1315-04-4 [chemicalbook.com]

- 4. Antimony pentasulfide - Wikipedia [en.wikipedia.org]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. chembk.com [chembk.com]

Stibnite Ore: A Technical Guide to its Natural Occurrence, Mining, and Extraction

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Stibnite, antimony trisulfide (Sb₂S₃), is the primary ore of the metalloid antimony, a critical element in various industrial and pharmaceutical applications. This technical guide provides an in-depth analysis of the natural occurrence of stibnite, its geological context, and the methodologies employed in its mining and extraction. The document details the pyrometallurgical and hydrometallurgical routes for antimony recovery, supported by quantitative data on ore grades, global production, and reserves. Furthermore, it outlines key experimental protocols for the beneficiation and analysis of stibnite ore, offering a comprehensive resource for professionals in research and development.

Natural Occurrence of Stibnite

Stibnite is a sulfide mineral that is typically found in hydrothermal deposits.[1][2] Its formation is primarily associated with low-temperature hydrothermal veins, hot-spring deposits, and replacement deposits.[1]

Geological Formations

The most common geological settings for stibnite deposits are:

-

Hydrothermal Veins: Stibnite crystallizes from hot, mineral-rich fluids that circulate through fractures in the Earth's crust.[1][3] These veins are often found in association with granitic and gneissic rocks.[1][4]

-

Epithermal Deposits: These are a subset of hydrothermal deposits formed at shallower depths and lower temperatures. Stibnite in these formations can be associated with gold and silver mineralization.[1]

-

Hot Spring Deposits: Stibnite can precipitate from the mineral-laden waters of hot springs.[4][5]

-

Sedimentary Environments: In some instances, stibnite can be found in sulfide-rich sedimentary rock sequences.[1]

-

Volcanogenic Massive Sulfide (VMS) Deposits: Stibnite may occur as a minor constituent in these deposits, which are formed by underwater volcanic activity.[1]

Associated Minerals

Stibnite is frequently found in conjunction with a variety of other minerals, which can influence the processing and extraction methods. Common associated minerals include:

-

Sulfides: Galena (PbS), pyrite (FeS₂), cinnabar (HgS), realgar (AsS), and orpiment (As₂S₃) are often found alongside stibnite.[1][2][5]

-

Gangue Minerals: The most common non-metallic minerals associated with stibnite are quartz (SiO₂) and calcite (CaCO₃).[1][2] Barite (BaSO₄) and ankerite (Ca(Fe,Mg,Mn)(CO₃)₂) may also be present.[2]

Major Global Deposits

Significant deposits of stibnite are distributed globally, with the largest reserves and production historically dominated by a few key countries.

-

China: The Xikuangshan Mine in Hunan province is the world's largest antimony deposit and a major source of high-quality stibnite crystals.[2] China has consistently been the leading producer of antimony.[1][5]

-

Russia and Tajikistan: These countries are also major producers of antimony, contributing significantly to the global supply.[1]

-

Other Notable Deposits: Stibnite deposits are also found in the United States (Idaho, Nevada, California, Alaska), Bolivia, Mexico, South Africa, Japan, and various European countries including France, Germany, Romania, and Italy.[1][2]

Quantitative Data on Stibnite and Antimony Production

The economic viability of a stibnite deposit is determined by its ore grade, which refers to the concentration of antimony within the ore.

Table 1: Typical Stibnite Ore Grades and Classifications

| Ore Grade Classification | Antimony (Sb) Content (%) | Processing Requirement |

| Low-Grade | 5 - 25% | Requires beneficiation (e.g., froth flotation) to produce a concentrate. |

| Mid-Grade | 25 - 40% | Can be directly smelted, but often benefits from concentration. |

| High-Grade | 45 - 60% | Can be efficiently processed through direct smelting or liquation. |

Source:[6]

Table 2: Global Antimony Mine Production and Reserves (2023)

| Country | Mine Production (metric tons) | Reserves (metric tons) |

| China | 48,000 | 650,000 |

| Russia | 28,000 | 350,000 |

| Tajikistan | 19,000 | Not Reported |

| Turkey | 6,000 | Not Reported |

| Myanmar | 4,000 | Not Reported |

| Bolivia | 3,000 | 310,000 |

| Australia | 2,000 | Not Reported |

| World Total | ~110,000 | ~2,170,000 |

Table 3: Elemental Composition of Pure Stibnite (Sb₂S₃)

| Element | Symbol | Percentage by Weight |

| Antimony | Sb | 71.7% |

| Sulfur | S | 28.3% |

Source:[5]

Mining of Stibnite Ore

The method of mining stibnite ore is dependent on the depth and geometry of the ore body.

-

Underground Mining: This is the most common method for extracting stibnite, particularly for vein-type deposits that are located deep beneath the surface.[7] Techniques such as cut-and-fill and room-and-pillar mining are often employed.[7]

-

Open-Pit Mining: For large, near-surface deposits, open-pit mining is a more economical option.[7] This method involves the removal of overlying rock and soil to access the ore body.

Extraction and Processing of Antimony from Stibnite

The extraction of antimony from stibnite ore involves a series of processes aimed at separating the antimony from sulfur and other gangue minerals. The initial step for low- to mid-grade ores is typically beneficiation.

Beneficiation of Stibnite Ore

Beneficiation is the process of concentrating the valuable mineral. For stibnite, froth flotation is the most widely used technique.

-

Sample Preparation: A representative sample of the stibnite ore is crushed and ground to a particle size that ensures the liberation of stibnite from the gangue minerals. A typical target size is 100% passing 200 mesh (74 µm).[8]

-

Pulp Formation: The ground ore is mixed with water in a flotation cell to form a pulp.

-

Reagent Addition and Conditioning:

-

Activator: A lead salt, such as lead nitrate (Pb(NO₃)₂), is added to the pulp to enhance the floatability of stibnite. The pulp is conditioned for a set period, for example, 13 minutes.[9]

-

Collector: A xanthate collector, such as potassium amyl xanthate (KAX), is added to make the stibnite particles hydrophobic.[9]

-

Frother: A frothing agent, like Dowfroth 250, is added to create a stable froth.[9]

-

pH Regulation: The pH of the pulp is adjusted to a weakly acidic level, typically around 5.4 to 6.5, which is optimal for stibnite flotation.[9]

-

-

Flotation: Air is introduced into the flotation cell, creating bubbles that attach to the hydrophobic stibnite particles and carry them to the surface, forming a mineral-rich froth.

-

Concentrate Collection: The froth is skimmed off, collected, and dewatered to produce a stibnite concentrate.

-

Cleaning: The initial "rougher" concentrate may undergo one or more "cleaner" flotation stages to further increase the antimony grade by removing any remaining impurities.[9]

Metallurgical Extraction

Once a stibnite concentrate is obtained, or if the ore is of sufficiently high grade, metallurgical processes are used to extract antimony metal. These can be broadly categorized into pyrometallurgy and hydrometallurgy.

Pyrometallurgical processes involve the use of high temperatures to extract the metal.

-

Roasting: The stibnite concentrate is roasted in the presence of air to convert antimony sulfide to antimony oxide (Sb₂O₃), releasing sulfur dioxide (SO₂) gas.[10]

-

Sb₂S₃ + 9O₂ → Sb₂O₃ + 3SO₂

-

-

Reduction: The antimony oxide is then reduced to metallic antimony using a reducing agent, typically carbon, in a furnace.[10]

-

2Sb₂O₃ + 3C → 4Sb + 3CO₂

-

-

Direct Reduction (Iron Precipitation): In this method, stibnite is heated with scrap iron. The iron displaces the antimony from the sulfide, producing molten antimony and iron sulfide.[1]

-

Sb₂S₃ + 3Fe → 2Sb + 3FeS

-

-

Materials: High-grade stibnite ore (or concentrate) and iron filings or scrap. A flux such as sodium chloride (NaCl) is also used to lower the melting point and facilitate the separation of the metal and slag.[5]

-

Mixing: The stibnite ore and iron are mixed in a stoichiometric ratio. The flux is added, typically at a concentration of around 15% by weight of the reaction mixture.[5]

-

Heating: The mixture is placed in a crucible and heated in a furnace to a temperature of approximately 975°C for a duration of about 40 minutes.[5]

-

Separation: The molten mixture is poured into a mold. The denser antimony metal settles at the bottom, while the lighter slag (composed of iron sulfide and the flux) forms a layer on top.[5]

-

Cooling and Collection: After cooling, the antimony metal can be mechanically separated from the slag.

Hydrometallurgical processes involve the use of aqueous solutions to leach antimony from the ore. These methods are often considered more environmentally friendly than pyrometallurgy as they can avoid the emission of SO₂ gas.

-

Alkaline Leaching: Stibnite can be dissolved in alkaline solutions, such as a mixture of sodium sulfide (Na₂S) and sodium hydroxide (NaOH).[7][11] The dissolved antimony can then be recovered from the solution, for example, through electrowinning.[7]

-

Acidic Leaching: Acidic solutions can also be used to leach stibnite. This often involves the use of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of an oxidant like ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃).[4][10]

-

Leaching Solution Preparation: A leaching solution is prepared with specific concentrations of sodium sulfide (e.g., 0.97 M) and sodium hydroxide (e.g., 2.5 M).[7]

-

Leaching Process: The stibnite concentrate is added to the leaching solution in a reaction vessel to a specific pulp density (e.g., 25%).[7] The mixture is heated to a controlled temperature (e.g., 70°C) and agitated at a constant speed (e.g., 300 rpm) for a defined period (e.g., 60 minutes).[7]

-

Solid-Liquid Separation: After leaching, the slurry is filtered to separate the pregnant leach solution (containing the dissolved antimony) from the solid residue.

-

Antimony Recovery: The antimony can be recovered from the pregnant leach solution. One method is precipitation using an oxidizing agent like hydrogen peroxide (H₂O₂).[7]

-

Analysis: The concentration of antimony in the solutions and solid residues is determined using analytical techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.

Conclusion

Stibnite remains the most significant mineral source of antimony, a metalloid of increasing strategic importance. Understanding its geological occurrence and the intricacies of its mining and extraction is crucial for ensuring a stable supply chain. This technical guide has provided a comprehensive overview of these aspects, from the formation of stibnite deposits to the detailed experimental protocols for its processing. The choice of extraction methodology, whether pyrometallurgical or hydrometallurgical, depends on various factors including ore grade, environmental regulations, and economic considerations. Continued research into more efficient and sustainable extraction techniques will be vital for meeting the growing global demand for antimony.

References

- 1. A Hydro-pyrometallurgical Process for Antimony Recovery From Stibnite Concentrate | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metal Extraction Process for High Grade Stibnite of Kharan (Balochistan Pakistan) [scirp.org]

- 6. brief guide for doing the froth flotation test in laboratory – ZJH minerals [zjhminerals.com]

- 7. research.nu.edu.kz [research.nu.edu.kz]

- 8. pjsir.org [pjsir.org]

- 9. US4081364A - Froth flotation method for stibnite - Google Patents [patents.google.com]

- 10. Mechanism and Kinetics of Stibnite Dissolution in H2SO4-NaCl-Fe(SO4)1.5-O2 | MDPI [mdpi.com]

- 11. 911metallurgist.com [911metallurgist.com]

Methodological & Application

Hydrothermal Synthesis of Antimony Sulfide (Sb₂S₃) Nanorods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of antimony sulfide (Sb₂S₃) nanorods. This compound, a significant semiconductor with a direct band gap, exhibits high photosensitivity and thermoelectric power, making it a material of interest for applications in solar energy conversion, optoelectronics, and as a potential agent in biomedical applications. The protocols outlined below are based on established hydrothermal methods, which offer a facile and effective route to produce single-crystalline Sb₂S₃ nanorods.

I. Introduction

This compound (Sb₂S₃) is a layered semiconductor material with an orthorhombic crystal structure. Its unique properties have garnered considerable attention for various technological applications. In nanostructured forms, such as nanorods, Sb₂S₃ exhibits quantum confinement effects, leading to a blue shift in its band gap and novel optical properties. The hydrothermal synthesis method is a versatile and scalable approach for producing high-quality, single-crystalline Sb₂S₃ nanorods with controllable morphology. This method involves a chemical reaction in a sealed, heated aqueous solution, allowing for precise control over temperature and pressure.

II. Experimental Protocols

Two primary hydrothermal methods for the synthesis of Sb₂S₃ nanorods are detailed below. The first protocol utilizes elemental antimony, sulfur, and iodine, while the second employs antimony chloride and thiourea as precursors.

Protocol 1: Synthesis from Elemental Precursors with Iodine Initiator

This protocol describes the synthesis of Sb₂S₃ nanorods via a redox mechanism initiated by iodine.[1][2][3]

Materials:

-

Antimony powder (Sb)

-

Sulfur powder (S)

-

Iodine (I₂)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

Equipment:

-

100 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and graduated cylinders

Procedure:

-

In a typical synthesis, add 2 mmol of antimony powder, 3 mmol of sulfur powder, and 1 mmol of iodine to 50 mL of distilled water in a beaker.[2]

-

Stir the mixture vigorously for 20 minutes at room temperature to ensure homogeneity.[2]

-

Transfer the resulting mixture into a 100 mL Teflon-lined autoclave.[2]

-

Seal the autoclave and heat it in an oven at 180°C for 24 hours.[1][2][3]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.[2]

-

Collect the black precipitate by filtration.[2]

-

Wash the product with dilute hydrochloric acid and then with distilled water to remove any unreacted precursors and byproducts.[2]

-

Dry the final product at room temperature.[2]

Protocol 2: Synthesis from Antimony Chloride and Thiourea

This protocol details a surfactant-free, soft chemical route for fabricating single-crystalline Sb₂S₃ nanorods.[4]

Materials:

-

Antimony (III) chloride (SbCl₃)

-

Thiourea (CH₄N₂S)

-

Distilled water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

-

Centrifuge

-

Beakers and graduated cylinders

Procedure:

-

In a typical experiment, dissolve 1 mmol of SbCl₃ and 0.01 mol of thiourea in a specific volume of distilled water (Note: the exact volume should be optimized based on the desired concentration).[4]

-

Stir the solution until all reagents are completely dissolved.

-

Transfer the solution into a Teflon-lined autoclave.

-

Seal the autoclave and maintain it at 120°C for 12 hours in an oven.[4]

-

After the reaction, let the autoclave cool to room temperature.

-

Collect the product by centrifugation.

-

Wash the precipitate several times with distilled water and ethanol to remove any residual ions.

-

Dry the obtained Sb₂S₃ nanorods at 60°C for 6 hours.[4]

III. Data Presentation

The following tables summarize the quantitative data obtained from the characterization of Sb₂S₃ nanorods synthesized via hydrothermal methods.

Table 1: Reaction Parameters and Nanorod Dimensions

| Protocol | Precursors | Temperature (°C) | Time (h) | Nanorod Width (nm) | Nanorod Length (µm) | Reference |

| 1 | Sb, S, I₂ | 180 | 24 | 50-140 | up to 4 | [1][3] |

| 1 (extended time) | Sb, S, I₂ | 180 | 72 | 500-700 | up to 6 | [2] |

| 2 | SbCl₃, Thiourea | 120 | 12 | Not specified | Not specified | [4] |

| Variant | Complex Decomposition | 150 | 24 | 30-160 | up to 6 | [5][6] |

Table 2: Crystallographic and Optical Properties

| Property | Value | Method/Conditions | Reference |

| Crystal Phase | Orthorhombic | XRD | [1][2][4][5][6] |

| Lattice Parameters (a, b, c) | a = 1.120 nm, b = 1.128 nm, c = 0.383 nm | XRD | [1][5][6] |

| Growth Direction | [5] | TEM | [4] |

| Growth Direction | [10-1] | HRTEM | [5][6] |

| Atomic Ratio (Sb:S) | 2:3 | EDX/EDS | [1][2][5][6] |

| Band Gap (Eg) | ~2.50 eV | Photoluminescence | [1][3] |

| Band Gap (Eg) | 2.82 eV | UV-Vis & Emission Spectra | [2] |

| Band Gap (Eg) | 3.29 eV | Absorption Spectra | [5][6] |

IV. Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for the hydrothermal synthesis of Sb₂S₃ nanorods.

Caption: Workflow for Protocol 1: Elemental Precursors.

Caption: Workflow for Protocol 2: Antimony Chloride & Thiourea.

V. Characterization

The synthesized Sb₂S₃ nanorods should be characterized to confirm their morphology, crystal structure, and composition. Recommended techniques include:

-

X-ray Diffraction (XRD): To identify the crystal phase and determine lattice parameters. The expected pattern should correspond to the orthorhombic phase of Sb₂S₃.[2]

-

Scanning Electron Microscopy (SEM): To observe the morphology and dimensions of the nanorods.[2]

-

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): To obtain detailed information on the nanostructure, crystal growth direction, and lattice fringes.[5][6]

-

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): To confirm the elemental composition and stoichiometry of the product, which should show an atomic ratio of approximately 2:3 for Sb:S.[1][2][5][6]

-

UV-Vis Spectroscopy: To determine the optical properties, including the band gap, by analyzing the absorption spectrum.[2]

-

Photoluminescence (PL) Spectroscopy: To investigate the electronic structure and identify any defect states. The emission peak can also be used to estimate the band gap.[1][2]

VI. Applications

Sb₂S₃ nanorods have demonstrated potential in a range of applications, including:

-

Sodium-ion Batteries: As a promising anode material due to their high theoretical specific capacity.[7][8][9]

-

Lithium-ion Batteries: Exhibiting high capacity as an anode material.[4]

-

Photocatalysis: For the degradation of organic pollutants under visible light.

-

Solar Cells and Photodetectors: Due to their suitable band gap and high photosensitivity.[2][5]

These protocols provide a foundation for the synthesis of Sb₂S₃ nanorods. Researchers are encouraged to optimize the reaction parameters to tailor the nanorod dimensions and properties for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ijnnonline.net [ijnnonline.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis and characterization of Sb 2 S 3 nanorods via complex decomposition approach | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. dspace.nitrkl.ac.in:8080 [dspace.nitrkl.ac.in:8080]

- 9. Recent Advances in this compound-Based Nanomaterials for High-Performance Sodium-Ion Batteries: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemical Bath Deposition of Sb2S3 Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of antimony sulfide (Sb2S3) thin films using the chemical bath deposition (CBD) technique. This method is advantageous due to its low cost, scalability for large-area deposition, and operation at low temperatures.[1] The following sections detail the necessary reagents, equipment, a step-by-step experimental protocol, and a summary of key deposition parameters and resulting film properties from various studies.

Experimental Protocols

The chemical bath deposition of Sb2S3 thin films involves the controlled precipitation of Sb2S3 onto a substrate from an aqueous solution containing antimony and sulfur precursors. The overall process can be broken down into three main stages: substrate preparation, chemical bath preparation and deposition, and post-deposition treatment.

Substrate Preparation

Proper substrate cleaning is crucial for the adhesion and uniform growth of the thin film.

-

Initial Cleaning: Begin by cleaning the substrates (e.g., glass microscope slides, FTO-coated glass) with detergent and rinsing them thoroughly with deionized water.

-

Ultrasonic Cleaning: Sequentially sonicate the substrates in baths of acetone, and isopropanol for 15-20 minutes each to remove organic residues.

-

Acid/Base Treatment (Optional): For enhanced hydrophilicity, substrates can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short duration, followed by extensive rinsing with deionized water.[2] Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

Final Rinse and Drying: Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.

Chemical Bath Preparation and Deposition

The chemical bath typically consists of an antimony source, a sulfur source, and complexing agents to control the release of Sb³⁺ ions.

Method A: Antimony Trichloride and Sodium Thiosulfate

This is a commonly used precursor system.

-

Antimony Source Preparation: Dissolve antimony trichloride (SbCl₃) in a small amount of a solvent like acetone or HCl to prevent hydrolysis.[3]

-

Sulfur Source Preparation: Prepare an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Bath Formulation: In a beaker, add the sodium thiosulfate solution and then slowly introduce the antimony trichloride solution while stirring. Deionized water is added to achieve the desired final concentrations. The final mixture should be stirred for several minutes to ensure homogeneity.[4]

-

Deposition: Immerse the cleaned substrates vertically into the chemical bath.[4] The bath is typically maintained at a constant temperature, ranging from room temperature up to 90°C, for a duration of 10 minutes to several hours.[1][5][6] The solution will gradually change color, often to an orange-yellow, indicating the formation of Sb₂S₃.[7]

-

Film Retrieval: After the desired deposition time, remove the substrates from the bath and rinse them thoroughly with deionized water to remove any loosely adhered particles.[7]

Method B: Potassium Antimony Tartrate and Sodium Thiosulfate

This method utilizes a more stable antimony precursor.

-

Precursor Solutions: Prepare separate aqueous solutions of potassium antimony tartrate (KSbC₄H₄O₇·0.5H₂O) and sodium thiosulfate (Na₂S₂O₃·5H₂O).[8]

-

Bath Formulation: Mix the precursor solutions in a beaker and add any pH-adjusting agents, such as ammonia (NH₃·H₂O), if required by the specific protocol.[8]

-

Deposition and Retrieval: Follow the same deposition and retrieval steps as outlined in Method A.

Post-Deposition Treatment

As-deposited films are often amorphous.[7][9] A post-deposition annealing step is typically performed to improve crystallinity and optoelectronic properties.

-